4-(4-Fluoro-5,6-dimethoxy-1-benzothiophen-2-yl)-2,2-dimethyl-4-oxobutanoic acid
Description
This compound is a synthetic organic molecule featuring a benzothiophene core substituted with fluorine (4-position) and dimethoxy groups (5,6-positions), coupled with a 2,2-dimethyl-4-oxobutanoic acid side chain. The fluorine atom and dimethyl groups likely enhance metabolic stability and target binding compared to simpler analogs .
Properties
Molecular Formula |
C16H17FO5S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-(4-fluoro-5,6-dimethoxy-1-benzothiophen-2-yl)-2,2-dimethyl-4-oxobutanoic acid |
InChI |
InChI=1S/C16H17FO5S/c1-16(2,15(19)20)7-9(18)12-5-8-11(23-12)6-10(21-3)14(22-4)13(8)17/h5-6H,7H2,1-4H3,(H,19,20) |
InChI Key |
JLWPJKBIJODPCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)C1=CC2=C(S1)C=C(C(=C2F)OC)OC)C(=O)O |
Origin of Product |
United States |
Biological Activity
4-(4-Fluoro-5,6-dimethoxy-1-benzothiophen-2-yl)-2,2-dimethyl-4-oxobutanoic acid, with the molecular formula C₁₆H₁₇F O₅S and a molecular weight of 340.4 g/mol, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.
Chemical Structure and Properties
The compound features a benzothiophene core substituted with fluorine and methoxy groups, along with a dimethyl-4-oxobutanoic acid moiety. The presence of these functional groups is believed to influence its biological activity significantly.
| Property | Details |
|---|---|
| Molecular Formula | C₁₆H₁₇F O₅S |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | This compound |
| Purity | Typically ≥ 95% |
Research indicates that this compound acts as a Stimulator of Interferon Genes (STING) agonist , which is crucial in modulating the immune response. STING agonists are known to activate innate immune pathways that can enhance the body's defense against tumors and viral infections. The interaction with STING leads to the production of type I interferons and other cytokines, which are vital for an effective immune response.
Antitumor Effects
Preliminary studies suggest that this compound exhibits significant antitumor activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 10.3 |
| MCF7 (Breast Cancer) | 15.0 |
These findings indicate that the compound may serve as a lead structure for developing new anticancer agents.
Immunomodulatory Effects
As a STING agonist, this compound enhances the production of pro-inflammatory cytokines such as IFN-β and TNF-α in immune cells. This property suggests potential applications in immunotherapy for enhancing anti-tumor immunity or treating viral infections.
Case Studies
A recent study investigated the effects of this compound in a murine model of melanoma. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to activate dendritic cells and promote T-cell responses against tumor antigens.
Study Summary:
- Model : Murine melanoma model
- Dosage : Administered at 50 mg/kg body weight
- Results : Tumor size reduced by approximately 40% after two weeks of treatment.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations:
- Core Structure : The benzothiophene core in the target compound and MSA-2 distinguishes them from phenyl-based analogs. The sulfur atom in benzothiophene may enhance π-π stacking interactions or hydrogen bonding in target proteins .
- Substituents: Fluorine: The 4-fluoro group in the target compound likely increases lipophilicity and metabolic stability compared to MSA-2 . Dimethyl Groups: The 2,2-dimethyl modification on the oxobutanoic acid side chain may reduce conformational flexibility, improving binding affinity . Halogen vs. Methoxy: Chlorine in ’s compound introduces electronegativity but lacks the steric and electronic effects of fluorine.
Pharmacological and Physicochemical Properties
Target Binding and Selectivity:
- MSA-2’s STING agonist activity is attributed to its benzothiophene core and oxobutanoic acid side chain . The target compound’s additional fluorine and dimethyl groups could enhance binding to STING or related targets, though experimental confirmation is needed.
- Phenyl-based analogs (e.g., ) lack the sulfur-containing benzothiophene, likely reducing affinity for sulfur-sensitive targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
